These structural elements are common to many DHPs and contribute to their biological activities. [, , ] The presence of electron-withdrawing groups, such as the trifluoromethyl group, on the 4-aryl substituent can influence the electron density within the dihydropyridine ring and affect the compound's pharmacological properties. []
Although the mechanism of action of dimethyl 1-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate has not been specifically investigated in the provided papers, its structural resemblance to other DHPs known for their calcium channel blocking activity suggests a similar mechanism. [, , , , , , , , , , , , , , , , , , , , ]
DHP calcium channel blockers typically bind to L-type voltage-gated calcium channels in vascular smooth muscle cells, inhibiting calcium influx. [, , , , , , , , , , , , , , , , , , , , ] This inhibition leads to vasodilation and a reduction in blood pressure. The specific binding site and affinity of dimethyl 1-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate to calcium channels would need to be experimentally determined.
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4